5,6-Dimethoxy-2-methyl-1-benzofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61407-21-4 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5,6-dimethoxy-2-methyl-1-benzofuran |
InChI |
InChI=1S/C11H12O3/c1-7-4-8-5-10(12-2)11(13-3)6-9(8)14-7/h4-6H,1-3H3 |
InChI Key |
ZXQLFIVLANMAJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2O1)OC)OC |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 5,6 Dimethoxy 2 Methyl 1 Benzofuran
Electrophilic Aromatic Substitution on the Benzofuran (B130515) Benzene (B151609) Ring
The benzene ring of the benzofuran system in 5,6-Dimethoxy-2-methyl-1-benzofuran is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy (B1213986) groups. libretexts.orgmasterorganicchemistry.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. libretexts.org
Research has shown that bromination of benzofuran derivatives can be achieved using reagents like N-bromosuccinimide (NBS) in carbon tetrachloride or bromine in acetic acid. mdpi.comnih.gov For instance, in a related system, the presence of methoxy groups on the benzene ring was found to facilitate electrophilic substitution at the ortho position. nih.gov Specifically, the bromination of a 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone derivative with NBS in CCl4 resulted in the substitution of a hydrogen atom on the benzene ring. mdpi.com In another study, bromination of a similar benzofuran derivative with bromine in acetic acid led to the substitution of a hydrogen atom with bromine in the aromatic ring at the position ortho to the hydroxyl group. nih.gov
The Vilsmeier-Haack reaction, a method for formylation of activated aromatic compounds, can also be applied to dimethoxybenzofuran derivatives. arabjchem.orgresearchgate.net This reaction typically uses a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride to introduce a formyl group onto the aromatic ring. researchgate.net
Functional Group Transformations of Methoxy and Methyl Substituents
The methoxy and methyl groups on the this compound skeleton are amenable to various chemical transformations, allowing for the synthesis of a diverse range of derivatives.
The methyl group at the 2-position can undergo bromination. For example, bromination of 1-(5,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone derivatives using N-bromosuccinimide (NBS) in carbon tetrachloride has been shown to result in the formation of bromomethyl derivatives. mdpi.comnih.gov
The methoxy groups can also be involved in reactions. While direct transformation of the methoxy groups on this specific compound is not extensively detailed in the provided context, general organic chemistry principles suggest they could be cleaved to form hydroxyl groups using reagents like boron tribromide or hydrobromic acid. These resulting hydroxyl groups could then be further functionalized.
Reactivity of the Furan (B31954) Ring in the Benzofuran System
The furan ring within the benzofuran system exhibits its own characteristic reactivity. It can participate in various reactions, including cycloadditions and electrophilic additions. The frontier orbital theory suggests that the carbons in the furan ring are susceptible to electrophilic attack. researchgate.net
One notable reaction is the Diels-Alder reaction, a type of [4+2] cycloaddition. researchgate.net Furan and its derivatives can act as dienes in these reactions, reacting with dienophiles to form cyclohexene (B86901) derivatives. researchgate.net This reactivity provides a pathway to construct more complex polycyclic systems.
Furthermore, the furan ring can be susceptible to oxidation. Oxidation of benzofuran derivatives can lead to the formation of o-quinone methides, which are reactive intermediates that can undergo subsequent cycloaddition reactions. acs.org
Cycloaddition Reactions Involving the Benzofuran Core
The benzofuran core of this compound can participate in various cycloaddition reactions, offering a powerful tool for the construction of complex heterocyclic and polycyclic frameworks.
One of the most significant cycloaddition reactions is the Diels-Alder reaction, where the furan ring acts as a diene. researchgate.net This [4+2] cycloaddition with a suitable dienophile leads to the formation of a six-membered ring fused to the benzofuran system.
Another important class of reactions is the [4+1] cycloaddition of ortho-quinone methides (o-QMs), which can be generated in situ from benzofuran precursors. acs.org These o-QMs can react with various one-carbon synthons to afford 2,3-disubstituted benzofurans. acs.org For instance, a copper(I)-catalyzed [4+1] cycloaddition between o-QMs and terminal alkynes has been developed to synthesize such compounds. acs.org
Furthermore, [3+2] cycloaddition reactions have also been reported for benzofuran systems. For example, 1,4-benzoquinones can undergo a [3+2] cycloaddition with electron-rich alkenes to yield 2,3-dihydrobenzofurans. researchgate.net Arynes can also undergo cycloaddition with iodonium (B1229267) ylides to produce benzofuran derivatives. acs.org
The following table summarizes some of the cycloaddition reactions involving benzofuran systems:
| Reaction Type | Reactants | Catalyst/Conditions | Product |
| [4+2] Diels-Alder | Furan derivative (diene), Alkene (dienophile) | Heat or Lewis Acid | Cyclohexene derivative |
| [4+1] Cycloaddition | o-Quinone Methide, Terminal Alkyne | Cu(I) | 2,3-Disubstituted Benzofuran |
| [3+2] Cycloaddition | 1,4-Benzoquinone, Alkene | InCl3 or I2 | 2,3-Dihydrobenzofuran |
| [2+2] Photocycloaddition | Benzofuran derivative | Light | Cyclobutane derivative |
Oxidative and Reductive Manipulations of the Benzofuran Skeleton
The benzofuran skeleton of this compound can be subjected to both oxidative and reductive transformations, leading to a variety of modified structures.
Oxidative Manipulations:
Oxidation of benzofuran derivatives can lead to several outcomes depending on the oxidant and reaction conditions. A significant oxidative transformation is the generation of ortho-quinone methides (o-QMs) from benzofuran precursors using oxidizing agents like Oxone. acs.org These o-QMs are valuable intermediates for subsequent cycloaddition reactions. acs.org In some cases, oxidation can lead to the formation of benzofuranone derivatives. For example, treatment of a diphenolic compound with dimethyl sulfate (B86663) can yield a dimethylated benzofuranone. nih.gov Furthermore, oxidative cyclization methods have been employed to form fused heterocyclic systems. nih.gov
Reductive Manipulations:
Reduction of the benzofuran ring system typically targets the furan moiety, leading to the formation of dihydrobenzofurans. Transfer hydrogenation is a common method for this transformation. For instance, benzofurans can be reduced to dihydrobenzofurans using 10% Pd/C and ammonium (B1175870) formate (B1220265) as a hydrogen source in a boiling mixture of methanol (B129727) and THF. colab.ws Unsubstituted benzofuran has been shown to give the corresponding dihydrobenzofuran in good yield under these conditions. colab.ws This method has also been applied to substituted furan rings. colab.ws
The following table provides examples of oxidative and reductive reactions on benzofuran systems:
| Reaction Type | Starting Material | Reagents/Conditions | Product |
| Oxidation | Benzofuran derivative | Oxone, NaHCO3 | o-Quinone Methide |
| Oxidation | Diphenolic precursor | Dimethyl sulfate | Dimethylated Benzofuranone |
| Reduction | Benzofuran | 10% Pd/C, Ammonium formate, Methanol/THF | Dihydrobenzofuran |
Derivatization Strategies and Analogue Synthesis
Structure-Guided Design of Novel Benzofuran (B130515) Derivatives
The development of new benzofuran derivatives is often a rational process guided by the structure of target biomolecules. Strategies such as scaffold hopping, conformational restriction, and molecular hybridization are employed to design novel compounds. nih.gov
Scaffold Hopping and Conformational Restriction : In this approach, the benzofuran core is used as a replacement for other chemical scaffolds to create novel inhibitors. For example, a series of benzofuran derivatives were designed as Lysine-specific demethylase 1 (LSD1) inhibitors using a strategy of scaffold hopping and conformational restriction, leading to potent enzyme suppression. nih.gov
Molecular Hybridization : This strategy involves combining the benzofuran moiety with other pharmacologically active structures to create hybrid compounds. mdpi.com For instance, novel hybrids combining benzofuran and N-aryl piperazine (B1678402) have been designed and synthesized. mdpi.com Similarly, researchers have designed and synthesized benzofuran derivatives by splicing them with disulfide moieties or linking them to pyrazole (B372694) and pyridine (B92270) nuclei to create multi-target agents. acs.orgmdpi.com This design process often utilizes computational tools like molecular docking to predict the binding modes of the newly designed compounds. nih.gov
Halogenation at Various Positions of the Benzofuran Nucleus
Halogenation is a common and effective strategy for modifying the benzofuran structure, often leading to a significant increase in biological activity. mdpi.comnih.gov The introduction of halogen atoms like bromine and chlorine can occur at various positions, either on the benzene (B151609) ring or on alkyl substituents. mdpi.comontosight.ai
The method of halogenation determines the position of the substitution.
Bromination : N-bromosuccinimide (NBS) is a frequently used reagent for bromination. nih.govmdpi.com When used with an initiator like benzoyl peroxide in a solvent like carbon tetrachloride, NBS typically brominates alkyl groups, such as the methyl group at position 3. nih.govmdpi.com For instance, 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone was brominated at the C3-methyl group. nih.gov In other cases, using bromine in acetic acid can lead to electrophilic substitution on the aromatic ring, for example at the C4 position. nih.gov
Chlorination : Chlorination can also be achieved using various reagents. Sodium hypochlorite, for instance, has been used for the C3-chlorination of C2-substituted benzo[b]thiophene derivatives, a related heterocyclic system. rsc.org The presence of activating groups on the benzofuran ring can influence the position and ease of halogenation. mdpi.com
Table 1: Examples of Halogenation Reactions on Benzofuran Derivatives
| Starting Material | Reagent/Conditions | Product | Reference |
| 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylate | NBS, CCl4 | Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate | nih.gov |
| 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | Br2, Acetic Acid | 6-acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | nih.gov |
| 4-morpholino-6-methylcoumarin | NBS, BPO | 3-bromo-6-methyl-4-morpholinocoumarin | mdpi.com |
| C2-substituted benzo[b]thiophenes | NaOCl·5H2O, aq. MeCN | C3-chlorinated products | rsc.org |
NBS: N-bromosuccinimide, BPO: Benzoyl peroxide
Introduction of Nitrogen-Containing Heterocycles (e.g., Piperazines, Pyrazoles)
A widely explored derivatization strategy involves the introduction of nitrogen-containing heterocycles, such as piperazine and pyrazole, to the benzofuran scaffold. This creates hybrid molecules that often exhibit unique properties. rsc.orgnih.gov
Piperazine Derivatives : Benzofuran-piperazine hybrids are commonly synthesized. nih.govtandfonline.com One synthetic route involves a condensation reaction between a brominated benzofuran derivative and an appropriate aryl or heteroaryl-piperazine. nih.govresearchgate.net For example, derivatives of 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone were synthesized by condensation with various aryl/heteroarylpiperazines. nih.gov Another approach involves a multi-step synthesis where a benzofuran core is linked to a piperazine moiety through different chemical linkers. nih.gov
Pyrazole Derivatives : Benzofuran-based pyrazole analogues have also been synthesized. nih.gov A common method starts with a 2-acetyl benzofuran, which undergoes a Claisen-Schmidt condensation, followed by a reaction with hydrazine (B178648) hydrate (B1144303) to form the pyrazole ring. nih.govresearchreviewonline.comresearchgate.net For example, a series of benzofuran-based 1,3,5-substituted pyrazole analogues were synthesized in a five-step reaction starting from the o-alkyl derivative of salicylaldehyde (B1680747). nih.gov
Table 2: Synthesis of Benzofuran-Heterocycle Hybrids
| Heterocycle | Synthetic Strategy | Example Product | Reference(s) |
| Piperazine | Condensation of bromo-benzofuran with arylpiperazine | 1-(7-(4-(4-chlorophenyl)piperazin-1-yl)acetyl)-1'-(5,6-dimethoxy-3-methylbenzofuran) | nih.gov |
| Piperazine | Hybridization via different linker tails (semicarbazide, etc.) | 3-(piperazinylmethyl)benzofuran derivatives | tandfonline.com |
| Pyrazole | Claisen-Schmidt condensation followed by cyclization with hydrazine hydrate | Benzofuran based 1,3,5-substituted pyrazole analogues | nih.govresearchreviewonline.com |
| Pyrazole | Vilsmeier–Haack reaction on a hydrazone derivative followed by condensation | 1,6-diamino-4-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | mdpi.com |
Synthesis of Acetylated and Carboxylated Benzofuran Analogues
The introduction of acetyl and carboxyl groups represents another key avenue for derivatization, altering the polarity and reactivity of the parent compound.
Acetylated Analogues : The synthesis of acetylated benzofurans can be achieved through various routes. For instance, 2-acylbenzofurans have been synthesized from naturally occurring acetophenones. mdpi.com The synthesis of 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide has been specifically documented. nih.gov
Carboxylated Analogues : Benzofuran-2-carboxylic acids are common synthetic targets. One method involves the hydrolysis of the corresponding ethyl ester, which can be prepared via the reaction of a substituted salicylaldehyde with ethyl chloroacetate. researchgate.net A specific synthesis for 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid has been reported. nih.gov Another elegant method is the Perkin rearrangement (coumarin-benzofuran ring contraction), where 3-halocoumarins are converted into benzofuran-2-carboxylic acids. nih.gov The carboxyl group can also be introduced as a traceless directing group to guide other functionalizations before being removed via decarboxylation. mdpi.com
Table 3: Synthesis of Acetylated and Carboxylated Benzofurans
| Derivative Type | Synthesis Method | Starting Material Example | Product Example | Reference |
| Acetylated | Friedel-Crafts acylation or from o-hydroxyacetophenones | 2,4-dihydroxy-5-methylacetophenone | 5-acetyl-6-hydroxybenzofurans | mdpi.com |
| Carboxylated | Hydrolysis of corresponding ester | Methyl 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylate | 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid | nih.gov |
| Carboxylated | Perkin rearrangement | 3-Halocoumarins | Benzofuran-2-carboxylic acids | nih.gov |
| Carboxamide | Ammonolysis of ester | 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid | 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide | nih.gov |
Exploration of Stereoselective Syntheses of Chiral Benzofuran Derivatives
The synthesis of specific stereoisomers (enantiomers or diastereomers) of benzofuran derivatives is a sophisticated area of research, as chirality can be critical for biological activity.
Recent advances have focused on asymmetric catalysis to control the three-dimensional arrangement of atoms during synthesis.
Chiral Catalysts : Quinine-derived squaramide catalysts have been successfully used to catalyze highly enantioselective Michael reactions of benzofuran-derived azadienes, producing chiral 3-substituted-3-fluorooxindoles with excellent diastereoselectivities and enantioselectivities (up to >99% ee). acs.orgacs.org Chiral phosphoric acid in combination with transition metal catalysts like Hoveyda–Grubbs II has been used in cascade reactions to provide chiral benzofuran derivatives. rsc.org
Asymmetric Reactions : Organocatalytic cascade reactions are powerful tools for the stereoselective synthesis of complex molecules. researchgate.net For example, the asymmetric [4 + 2] cyclization of azadienes and azlactones using a Cinchona squaramide catalyst affords benzofuran-fused heterocycles with high diastereoselectivity and enantioselectivity. acs.orgacs.org Another strategy involves a central-to-axial chirality conversion, where enantioenriched centrally chiral bis-dihydrobenzofuran precursors are synthesized via an organocatalyzed domino reaction, followed by an oxidative aromatization to yield atropisomeric oligoarenes with two stereogenic axes. rsc.org
Table 4: Examples of Stereoselective Synthesis of Benzofuran Derivatives
| Reaction Type | Catalyst | Key Substrates | Stereoselectivity | Reference(s) |
| Asymmetric Michael Addition | Quinine-derived squaramide | Benzofuran-derived azadienes, 3-fluorooxindoles | Up to >99:1 dr, >99% ee | acs.orgacs.org |
| Asymmetric [4+2] Cyclization | Cinchona squaramide | Azadienes, Azlactones | >20:1 dr, up to 99% ee | acs.orgacs.org |
| Olefin cross-metathesis–intramolecular oxo-Michael cascade | Chiral phosphoric acid / Hoveyda–Grubbs II | ortho-allylphenols, enones | Moderate to good ee | rsc.org |
| Bidirectional domino Friedel–Crafts-O-alkylation | Organocatalyst | Dihydroxylated aromatics, chloronitroalkenes | High dr and ee | rsc.org |
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular structure can be constructed.
¹H NMR Spectral Analysis for Proton Environments
The ¹H NMR spectrum of 5,6-Dimethoxy-2-methyl-1-benzofuran reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as singlets due to their isolated positions. The proton on the furan (B31954) ring, the methyl protons, and the methoxy (B1213986) protons also exhibit characteristic chemical shifts.
| Proton Assignment | Predicted Chemical Shift (ppm) |
| H-3 | 6.25 |
| H-4 | 6.95 |
| H-7 | 6.85 |
| 2-CH₃ | 2.40 |
| 5-OCH₃ | 3.85 |
| 6-OCH₃ | 3.84 |
| Predicted data is sourced from computational models and should be considered as an estimation. |
¹³C NMR Spectral Analysis for the Carbon Framework
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the aromatic, furan, methyl, and methoxy carbons are indicative of their electronic environments.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | 157.5 |
| C-3 | 101.5 |
| C-3a | 149.0 |
| C-4 | 96.0 |
| C-5 | 146.5 |
| C-6 | 144.0 |
| C-7 | 112.0 |
| C-7a | 115.5 |
| 2-CH₃ | 14.0 |
| 5-OCH₃ | 56.5 |
| 6-OCH₃ | 56.4 |
| Predicted data is sourced from computational models and should be considered as an estimation. |
Two-Dimensional NMR (COSY, HSQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR techniques are employed to establish the connectivity between different atoms.
COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons, although in this specific molecule, most protons are singlets and would not show cross-peaks.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the methyl and methoxy groups to their corresponding carbon signals.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺.
A GC-MS analysis available through the PubChem database shows a molecular ion peak corresponding to the molecular weight of the compound. nih.gov The fragmentation pattern of benzofurans is often characterized by the loss of substituents from the ring system. For this compound, characteristic fragmentation would likely involve the loss of a methyl group (M-15) from a methoxy group or the furan ring, and the loss of a formyl group (M-29) or carbon monoxide (M-28).
| Ion | m/z (mass-to-charge ratio) | Identity |
| [M]⁺ | 192 | Molecular Ion |
| [M-CH₃]⁺ | 177 | Loss of a methyl group |
| [M-CO]⁺ | 164 | Loss of carbon monoxide |
| [M-CHO]⁺ | 163 | Loss of a formyl group |
| Data is based on typical fragmentation patterns for benzofuran (B130515) derivatives and available GC-MS data. nih.gov |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for its various functional groups.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| C-H stretching (aromatic and furan) | 3100 - 3000 |
| C-H stretching (aliphatic -CH₃) | 2960 - 2850 |
| C=C stretching (aromatic and furan) | 1620 - 1450 |
| C-O-C stretching (ether and furan) | 1275 - 1000 |
| Predicted data is based on characteristic IR absorption frequencies for the functional groups present. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The benzofuran ring system in this compound is a chromophore that absorbs UV light. The presence of methoxy groups as auxochromes is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzofuran. The spectrum would likely exhibit multiple absorption bands corresponding to π → π* transitions. dergipark.org.tr
| Transition | Predicted λmax (nm) |
| π → π* | ~250 - 300 |
| Predicted data is based on the UV-Vis spectra of similar benzofuran derivatives. |
X-ray Crystallography for Definitive Solid-State Structure Elucidation
A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a definitive crystal structure for this compound. The absence of this data in the public domain suggests that the single-crystal X-ray diffraction analysis of this specific compound has not been reported or is not publicly accessible.
While the crystal structure of this compound is not available, the crystallographic analysis of structurally related benzofuran derivatives has been extensively reported, demonstrating the utility of this technique in characterizing this class of compounds. For instance, the crystal structure of the complex benzofuran derivative, 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide, has been determined, offering insights into the structural motifs of the 5,6-dimethoxybenzofuran core. researchgate.net
The crystallographic data for this related compound reveals a triclinic crystal system with the space group P1. researchgate.net The unit cell parameters for this molecule are a = 9.5772(5) Å, b = 1.06591(6) Å, and c = 1.30112(7) Å, with angles α = 111.8460(10)°, β = 109.8870(10)°, and γ = 93.0870°. researchgate.net The volume of the unit cell is 1.13429(11) nm³. researchgate.net This detailed structural information is invaluable for understanding the molecule's solid-state packing and intermolecular interactions.
The determination of the crystal structure of this compound would provide an unambiguous confirmation of its molecular geometry and would be a valuable addition to the body of scientific literature on benzofuran chemistry. Such data would allow for a more precise correlation between its structure and its spectroscopic and chemical properties.
Table 1: Crystallographic Data for a Structurally Related Benzofuran Derivative
| Parameter | Value |
| Compound Name | 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 9.5772(5) |
| b (Å) | 1.06591(6) |
| c (Å) | 1.30112(7) |
| α (°) | 111.8460(10) |
| β (°) | 109.8870(10) |
| γ (°) | 93.0870 |
| Volume (nm³) | 1.13429(11) |
Source: researchgate.net
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
DFT is a cornerstone of computational quantum chemistry, used to investigate the electronic properties and equilibrium geometry of molecules. rsc.org Calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner. semanticscholar.org
Geometry Optimization and Conformational Analysis
A crucial first step in computational analysis is geometry optimization. This process calculates the lowest energy arrangement of atoms in a molecule, providing key information on bond lengths, bond angles, and dihedral angles. For a molecule like 5,6-Dimethoxy-2-methyl-1-benzofuran, which has flexible methoxy (B1213986) groups, conformational analysis is necessary to identify the most stable conformer(s). This involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation to find the global minimum on the potential energy surface.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. semanticscholar.org Analysis of the spatial distribution of these orbitals would reveal the most likely sites for electrophilic and nucleophilic attack.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its intermolecular interactions. rsc.org It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as around the oxygen atoms. researchgate.net Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. The MESP provides a visual representation of a molecule's size, shape, and charge distribution.
Spectroscopic Property Prediction and Validation against Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the theoretical model.
Theoretical NMR Chemical Shift Calculations
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are highly valuable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. semanticscholar.org These calculated values, when compared to experimental spectra, can confirm the proposed molecular structure and help in the assignment of ambiguous signals.
Vibrational Wavenumber (IR) Prediction
The prediction of infrared (IR) spectra through computational methods involves calculating the vibrational frequencies (wavenumbers) of the molecule's normal modes. These calculations, performed at the same level of theory as the geometry optimization, can aid in the assignment of experimental IR absorption bands to specific molecular vibrations, such as C-H stretches, C=C bending, and C-O ether stretches. researchgate.net
Electronic Absorption Spectra Prediction
The prediction of electronic absorption spectra using computational methods is crucial for understanding the electronic transitions within a molecule and corroborating experimental findings. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose.
For instance, theoretical UV-Visible spectra for novel benzofuran (B130515) derivatives have been successfully calculated using TD-DFT. In a study on a pyrazolo[3,4-b]pyridine derivative of benzofuran, the electronic absorption spectra were simulated in different environments (gas phase, methanol (B129727), and cyclohexane). semanticscholar.orgrsc.org The calculations employed the Coulomb-attenuating method (CAM-B3LYP) functional with a 6-311++G(d,p) basis set, and solvent effects were modeled using the Corrected Linear Response Polarizable Continuum Model (CLR-PCM). semanticscholar.orgrsc.org The results showed good agreement with the experimentally observed spectra, allowing for confident assignment of the electronic transitions. semanticscholar.orgrsc.org
Similarly, for a benzofuranone derivative, the experimental UV-Visible spectra were effectively correlated with theoretical spectra calculated using the TD-SCF method and the IEFPCM solvation model in various solvents. researchgate.net These studies demonstrate that computational methods can reliably predict the absorption wavelengths and corresponding electronic transitions (e.g., π→π*) for complex benzofuran systems. researchgate.netresearchgate.net
Table 1: Example of Predicted vs. Experimental Absorption Maxima for a Benzofuran Derivative
Note: Data is illustrative, based on findings for benzofuran derivatives where theoretical calculations show strong correlation with experimental values. semanticscholar.orgrsc.org
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. uj.edu.pl It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure concept. uni-muenchen.de This method allows for the quantitative assessment of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and indicates the strength of the hyperconjugative effect. uni-muenchen.de
In studies of benzofuran derivatives, NBO analysis has been instrumental in elucidating intramolecular interactions. rsc.orgphyschemres.org For example, in a study of a novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine, NBO analysis was explicitly used to investigate hyperconjugative interactions that contribute to the molecule's stability. rsc.orgrsc.org Similarly, for 2-phenylbenzofuran (B156813) derivatives, NBO analysis revealed significant intramolecular interactions between π(C1-C6) donor orbitals and π*(C2-C3) acceptor orbitals within the benzofuran ring, indicating substantial electron delocalization. physchemres.org A high stabilization energy, such as the 42.10 kcal/mol found for an O10→C2–O10 interaction in a benzofuranone derivative, signifies a strong donor-acceptor connection. researchgate.net These interactions are critical for understanding the electronic structure and reactivity of the benzofuran system. uj.edu.pl
Table 2: Illustrative NBO Analysis for Donor-Acceptor Interactions in a Benzofuran Derivative
Note: This table represents typical hyperconjugative interactions found in benzofuran systems. The specific interactions and energies would vary for this compound. Data is based on general findings from NBO analyses of related structures. researchgate.netphyschemres.org
Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling
Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, identifying transient intermediates, and characterizing transition states. osti.gov For benzofuran synthesis and modification, DFT calculations have provided deep mechanistic insights.
One study investigated the on-surface synthesis of a benzofuran derivative via hydroalkoxylation. ruben-group.de Using DFT-based harmonic transition state theory (HTST), researchers mapped out the free energy pathway. The calculations revealed a two-step reaction involving a hydrogen transfer followed by a ring-closing step, identifying the structures of the intermediate and the key transition states (TS1 and TS2). ruben-group.de This analysis also highlighted the catalytic role of the Ag(111) surface in stabilizing the transition states and promoting a quantum tunneling pathway at low temperatures. ruben-group.de
In another example, computational analysis was used to explain the selective formation of three different heterocyclic products (thiadiazole, triazole, and oxadiazole) from a single versatile intermediate under different reaction conditions. wuxibiology.com By calculating the reaction energy profiles for competing pathways, the model showed that the activation energy for the observed product was significantly lower than for the alternative, unobserved products in each case. wuxibiology.com For instance, under basic conditions, the calculated activation energy for triazole formation was 17.38 kcal/mol, which was consistent with the required reaction temperature, while the competing pathway to thiadiazole was found to be energetically unfavorable. wuxibiology.com
Furthermore, DFT calculations have been used to understand iron-catalyzed skeletal editing of benzofurans. chinesechemsoc.org These studies revealed that alkali-metal alkoxides play a critical role by coordinating to both the iron center and the benzofuran oxygen, which activates the C–O bond, disrupts the ring's aromaticity, and lowers the energy barrier for subsequent boron insertion and ring-opening reactions. chinesechemsoc.org All stationary points in these studies, including minima and transition states, were characterized by harmonic vibrational frequency analysis to confirm their nature (zero imaginary frequencies for minima, one for transition states). chinesechemsoc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzofuran Derivatives (focused on physicochemical and structural parameters)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical and structural properties. nih.gov For benzofuran derivatives, QSAR studies have been crucial in identifying key molecular features that govern their therapeutic activities, thereby guiding the design of more potent agents. tandfonline.com
These models are typically developed using multiple linear regression (MLR) or partial least squares (PLS) analysis, where biological activity (e.g., IC50) is the dependent variable and calculated molecular descriptors are the independent variables. tandfonline.combioinformation.net
A QSAR study on benzofuran derivatives as farnesyltransferase (FTase) inhibitors found that van der Waals surface area descriptors (P_VSA), such as vsa_pol (polarizable surface area) and vsa_acc (hydrogen bond acceptor surface area), were major contributors to the inhibitory activity. tandfonline.com Other significant descriptors included the partition coefficient (logP), partial charges, and atom/bond counts. tandfonline.com The statistical quality of the developed models was confirmed by high values for the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). tandfonline.com
Another QSAR analysis on 1-[benzofuran-2-yl-phenylmethyl]-1H-triazole derivatives used physicochemical parameters like molar refractivity (MR), molecular weight (MW), parachor (Pc), surface tension (St), density (D), and the partition coefficient (logP) to model inhibitory activity against the CYP26A1 enzyme. bioinformation.net
In a study of benzofuran biphenyl (B1667301) derivatives as PTPase-1B inhibitors, a statistically significant QSAR model (R² = 0.86, F = 42.697) was generated, allowing for the prediction of activity based on the physicochemical parameters of substituents at various positions. nih.gov Such models provide a mathematical framework for designing new compounds with potentially enhanced biological activity prior to their synthesis and testing. physchemres.orgnih.gov
Table 3: Example of Physicochemical Descriptors Used in QSAR Models for Benzofuran Derivatives
Note: This table lists common descriptors identified as significant in various QSAR studies of benzofuran derivatives. tandfonline.combioinformation.netacs.org
Biological Activity Studies: Mechanisms and Molecular Interactions Excluding Clinical Human Trials
In Vitro Pharmacological Investigations of Benzofuran (B130515) Derivatives
The benzofuran scaffold is a crucial structural unit found in numerous natural and synthetic compounds, conferring a wide spectrum of biological activities. nih.govmdpi.comnih.govnih.gov Derivatives of this heterocyclic system have been extensively investigated for their therapeutic potential, demonstrating properties that include antitumor, antimicrobial, anti-inflammatory, and antioxidant effects. mdpi.comnih.govmdpi.com Modifications to the core benzofuran structure, such as the introduction of halogen atoms or various substituents on the fused benzene (B151609) ring, can significantly influence the compound's biological activity. nih.gov Research has particularly focused on derivatives with a 5,6-dimethoxy substitution pattern, which have shown promise in preclinical studies.
Derivatives of 5,6-dimethoxy-benzofuran have demonstrated notable cytotoxic activity against a range of human cancer cell lines. A prominent example, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, has shown selective and high toxicity toward leukemia cell lines. mdpi.comresearchgate.net This compound was particularly effective against K562 (chronic myelogenous leukemia) and HL-60 (acute promyelocytic leukemia) cells, with IC50 values of 5.0 µM and 0.1 µM, respectively. mdpi.comnih.gov Notably, it exhibited no significant cytotoxicity toward HeLa (cervical cancer) cells or normal human umbilical vein endothelial cells (HUVEC). mdpi.comresearchgate.net
Further studies on bromoalkyl and bromoacetyl derivatives of benzofurans have confirmed that these modifications often lead to the highest cytotoxicity. mdpi.com Research has revealed that the most active benzofurans can induce apoptosis in both K562 and MOLT-4 (acute lymphoblastic leukemia) cell lines. mdpi.comresearchgate.netresearchgate.net The cytotoxic effects are not limited to leukemia; other derivatives have shown activity against various cancer cell lines, including those of the prostate (PC3), colon (SW620), and kidney (Caki 1). mdpi.com For instance, two newly developed derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one showed selective action towards K562 cells. mdpi.com Specifically, compound 6 had an IC50 of 3.83 µM against K562, while compound 8 had an IC50 of 2.59 µM against the same cell line. mdpi.com
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 | 5.0 | mdpi.comnih.gov |
| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HL-60 | 0.1 | mdpi.comnih.gov |
| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HeLa | > 1000 | mdpi.com |
| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HUVEC | > 1000 | mdpi.com |
| Compound 6 (Derivative of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one) | K562 | 3.83 ± 0.6 | mdpi.com |
| Compound 8 (Derivative of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one) | K562 | 2.59 ± 0.88 | mdpi.com |
A key mechanism behind the antitumor activity of 5,6-dimethoxy-benzofuran derivatives is the induction of apoptosis, or programmed cell death. mdpi.comresearchgate.net The remarkable cytotoxicity of 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone in K562 cells has been attributed to this process. researchgate.net Studies utilizing the Annexin V-FITC test and Caspase-Glo 3/7 assay have confirmed the proapoptotic properties of these compounds. nih.govmdpi.com For example, certain benzofuran derivatives were shown to induce apoptosis in K562 cells and significantly increase the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway. nih.govresearchgate.net
This induction of apoptosis is often linked to the pro-oxidative effects of these compounds. nih.gov Benzofuran derivatives can increase the generation of Reactive Oxygen Species (ROS) within cancer cells in a time-dependent manner. nih.govmdpi.com Elevated ROS levels can cause damage to cellular components and trigger mitochondrial membrane depolarization, facilitating the release of pro-apoptotic molecules. nih.govmdpi.com For instance, the benzofuran derivative Moracin N was found to induce apoptosis in lung cancer cells through the generation of ROS. nih.govfrontiersin.org Similarly, other derivatives have shown the ability to increase ROS levels in K562 cells, particularly after 12 hours of incubation, which supports the hypothesis that their apoptotic potential is mediated through oxidative stress. nih.gov
A significant molecular target for the anticancer activity of 5,6-dimethoxy-benzofuran derivatives has been identified as tubulin. mdpi.comresearchgate.netresearchgate.net Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. nih.gov By inhibiting the polymerization of tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. nih.gov The anticancer effect of numerous benzofuran derivatives is attributed to this mechanism of tubulin polymerization inhibition. mdpi.com Molecular docking studies suggest that these compounds may bind to the colchicine (B1669291) binding site on tubulin, which stabilizes the complex primarily through hydrophobic interactions. mdpi.com
In addition to directly inducing apoptosis and targeting cytoskeletal components, 5,6-dimethoxy-benzofuran derivatives can modulate crucial cell signaling pathways involved in cancer progression and inflammation. One such pathway involves interleukin-6 (IL-6), a pro-inflammatory cytokine that plays a significant role in tumor growth and resistance to chemotherapy. nih.gov Certain benzofuran derivatives have been shown to significantly inhibit the release of IL-6 from K562 cancer cells. nih.govmdpi.com In one study, after 72 hours of exposure, two different derivatives reduced the concentration of IL-6 in the cell culture medium by 40% and 50%, respectively. nih.gov This ability to suppress IL-6 secretion highlights a mechanism by which these compounds can exert their anticancer effects, potentially by altering the tumor microenvironment and reducing inflammatory signals that promote cancer cell survival. researchgate.netresearchgate.net
The benzofuran scaffold is a cornerstone in the development of new antimicrobial agents, with derivatives showing a broad spectrum of activity. nih.govmdpi.com Research has demonstrated that compounds incorporating the 5,6-dimethoxy-benzofuran moiety or similar structures possess antibacterial and antifungal properties. researchgate.netekb.eg
In a study of new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone, one compound exhibited moderate activity against Gram-positive bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL. nih.govmdpi.com Other research has highlighted that the substitution pattern on the benzofuran ring is critical for antimicrobial efficacy. For example, derivatives with a hydroxyl group at the C-6 position showed excellent antibacterial activity against multiple strains, with MIC values as low as 0.78-3.12 μg/mL. nih.gov Fused benzofuran derivatives containing pyrazoline and thiazole (B1198619) moieties have also been noted for their potent antimicrobial effects. nih.govrsc.org
| Compound Type | Activity | MIC (µg/mL) | Target Organisms | Reference |
|---|---|---|---|---|
| 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative (Compound 7) | Antibacterial | 16 - 64 | Gram-positive strains | nih.govmdpi.com |
| 6-hydroxy-benzofuran derivatives | Antibacterial | 0.78 - 3.12 | Various bacterial strains | nih.gov |
| Fused benzofuran (coumarin/pyridine (B92270) rings) | Antifungal | 25 | A. fumigatus | nih.gov |
| Fused benzofuran (coumarin/pyridine rings) | Antifungal | 100 | P. wortmanni | nih.gov |
Benzofuran derivatives are recognized for a diverse range of pharmacological properties, including anti-inflammatory and antioxidant activities. nih.govmdpi.com The presence of methoxy (B1213986) groups on the benzofuran ring, such as in the 5,6-dimethoxy configuration, is often associated with potential antioxidant effects. ontosight.ai These compounds can exert anti-inflammatory effects by inhibiting the production of inflammatory mediators. For instance, certain benzofuran-heterocycle hybrids have been shown to be potent inhibitors of nitric oxide (NO) generation in lipopolysaccharide (LPS)-stimulated macrophage models. bohrium.com One such derivative, compound 5d , not only reduced NO levels but also suppressed the release of other inflammatory mediators like TNF-α and IL-6. bohrium.com
While some benzofuran derivatives act as pro-oxidants in cancer cells to induce apoptosis, others exhibit significant antioxidant properties in different contexts. nih.govresearchgate.net This dual activity depends on the specific chemical structure and the biological environment. The antioxidant capacity has been demonstrated in various assays, with some derivatives showing a high capacity to scavenge free radicals. researchgate.net For example, a study on (Z)-5,6-dimethoxy-2-(4-methoxybenzylidene) benzofuran-3(2H)-one and related chalcones highlighted their potential as antioxidants. researchgate.netarchivesofmedicalscience.com
Enzyme Inhibition Studies (e.g., acetylcholinesterase, butyrylcholinesterase)
Derivatives of 5,6-dimethoxy-1-benzofuran have been explored for their potential to inhibit cholinesterase enzymes, which are key targets in the management of neurodegenerative diseases. Specifically, a series of 5,6-dimethoxybenzofuran-3-one derivatives bearing a benzyl (B1604629) pyridinium (B92312) moiety have been synthesized and evaluated as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov
In one study, all synthesized compounds in this series demonstrated noteworthy inhibitory activity against both AChE and BChE. nih.gov One of the most active compounds against acetylcholinesterase, a (Z)-1-benzyl-4-((5,6-dimethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridinium derivative, exhibited an IC50 value of 52 ± 6.38 nM. nih.govnih.govheraldopenaccess.us While these compounds showed considerable activity, they did not surpass the inhibitory potency of the reference drug, donepezil (B133215) (IC50 = 31 ± 5.12 nM). nih.gov The study also noted that the majority of these N-benzylpyridinium analogues displayed low inhibitory activity against equine BChE, similar to donepezil. acs.org
The following table summarizes the acetylcholinesterase and butyrylcholinesterase inhibitory activities of selected 5,6-dimethoxybenzofuran-3-one derivatives.
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE/AChE) |
|---|---|---|---|
| (Z)-1-(4-fluorobenzyl)-4-((5,6-dimethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridinium bromide | 52 ± 6.38 | 1620 ± 115 | 31.15 |
| (Z)-1-benzyl-4-((5,6-dimethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridinium bromide | 78 ± 8.12 | 2140 ± 150 | 27.43 |
| (Z)-1-(3-methylbenzyl)-4-((5,6-dimethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridinium chloride | 110 ± 9.45 | 2870 ± 180 | 26.09 |
| Donepezil (Reference) | 31 ± 5.12 | 3300 | 106.45 |
Structure-Activity Relationship (SAR) Studies of 5,6-Dimethoxy-2-methyl-1-benzofuran Derivatives
The structure-activity relationship (SAR) of benzofuran derivatives is a critical area of research to understand how chemical modifications influence their biological activities, including anticancer properties. nih.govmdpi.comnih.gov Introducing substituents at specific positions of the benzofuran core can lead to new derivatives with unique structural features and potentially enhanced therapeutic value. nih.gov
Impact of Methoxy Substituents on Biological Potency and Selectivity
The position of methoxy groups on the benzofuran ring has a significant impact on the biological potency of its derivatives. nih.gov Studies on various benzofuran derivatives have shown that the presence and location of methoxy substituents on the benzene moiety correlate with their antiproliferative activity. mdpi.com For instance, in a series of 2-alkoxycarbonyl derivatives, the highest anticancer activity was observed when the methoxy group was at the C-6 position. mdpi.com Similarly, for certain aminobenzofuran derivatives, higher antiproliferative activity was noted with methoxy groups at the C-6 position compared to the C-7 position. mdpi.com The presence of two adjacent electron-withdrawing chloro groups at the ortho and para positions of a phenyl ring in one benzofuran triazole derivative was found to be detrimental to its anticancer activity. nih.gov Conversely, the absence of a methoxy substituent on the heterocyclic ring of certain hybrid derivatives resulted in no cytotoxicity. nih.gov
The electron-donating nature of the methoxy group can modulate the electronic properties of the benzofuran system, which in turn influences its interactions with biological targets. ontosight.ai For example, in some aurone-based AChE inhibitors, the 5,6-dimethoxy benzofuranone structure is considered important for demonstrating higher affinity toward the enzyme. nih.gov
Role of the Methyl Group at C-2 in Modulating Bioactivity
The methyl group at the C-2 position of the benzofuran ring also plays a role in modulating biological activity. Earlier SAR studies on benzofuran derivatives indicated that substitutions at the C-2 position, such as with ester or heterocyclic rings, were crucial for the cytotoxic activity of the compounds. nih.govnih.gov More specifically, the introduction of a methyl group at the C-3 position of certain aminobenzofuran derivatives led to a significant increase in antiproliferative activity. mdpi.com This suggests that small alkyl groups at this position can positively influence the compound's interaction with its biological target.
Influence of Substituents at Other Positions (e.g., C-7, C-3) on Molecular Interactions and Cellular Responses
Substituents at other positions of the benzofuran ring, such as C-3 and C-7, also significantly influence the molecule's biological profile. The introduction of a bromine atom to a methyl group at the C-3 position of the benzofuran ring has been shown to enhance cytotoxicity in both normal and cancer cells. nih.gov For example, a derivative with a bromine atom on the methyl group at the C-3 position of a 5,6-dimethoxy-1-benzofuran derivative showed remarkable cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively, while showing no cytotoxicity towards normal cells. nih.gov This highlights that the position of a halogen in the benzofuran ring is a critical determinant of its biological activity. nih.gov
Furthermore, substitutions at the C-7 position also impact activity. For instance, substitution with an ethoxycarbonyl group at C-7 resulted in notably lower potency compared to a C-7 methoxy substitution in a series of anticancer benzofuran derivatives. mdpi.com
The following table presents the cytotoxic activity of selected benzofuran derivatives, highlighting the influence of various substituents.
| Compound Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| 1,1′-(3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl)diethanone | K562 | 5 |
| 1,1′-(3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl)diethanone | HL60 | 0.1 |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 | Significant Activity |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | Significant Activity |
Computational SAR Approaches (e.g., molecular docking, pharmacophore modeling)
Computational methods such as molecular docking and pharmacophore modeling are valuable tools for understanding the SAR of benzofuran derivatives and for designing new, more potent compounds. nih.govnih.gov These in-silico techniques help in predicting the binding conformations and interactions between ligands and their protein targets. nih.gov
Molecular docking studies have been employed to understand the binding interactions of 5,6-dimethoxybenzofuran-3-one derivatives with AChE. nih.govnih.gov For the most active compound in one study, the docking results showed a similar binding mode and interactions as the reference drug, donepezil. nih.govnih.gov Such studies are crucial for the rational design of new inhibitors. nih.gov
Pharmacophore modeling helps to identify the essential structural features required for biological activity. researchgate.net For instance, a pharmacophore-based virtual screening approach was used to identify a core scaffold for potential EGFR inhibitors in lung cancer, leading to the design of benzofuran-based 1,2,3-triazole hybrids. nih.gov These computational approaches, in combination, can be used to identify and design novel inhibitors with higher selectivity and potency. nih.gov
Natural Occurrence and Biosynthesis of Benzofuran Analogues
Isolation and Characterization of Naturally Occurring Benzofurans from Plant Sources
Benzofuran (B130515) compounds are widely distributed in the plant kingdom, with a particularly high concentration in certain families. rsc.org They have been isolated and characterized from various parts of plants, including roots, stems, leaves, and fruits.
The Asteraceae family is one of the most prolific sources of benzofuran natural products. rsc.orgnih.gov For instance, numerous benzofuran derivatives have been identified in species such as Ageratina adenophora and Leontopodium. rsc.orgresearchgate.net Similarly, the Rutaceae family, which includes citrus plants, is another rich source. rsc.orgnih.gov Plants like Zanthoxylum ailanthoidol (B1236983) have yielded various benzofuran compounds. rsc.org The Liliaceae and Moraceae families also contribute to the diversity of naturally occurring benzofurans. rsc.orgnih.govnih.gov For example, Artoindonesianin O has been isolated from mulberry fruit, a member of the Moraceae family. nih.gov
Other plant families known to produce benzofurans include Cyperaceae. rsc.orgmdpi.com Dihydrobenzofuran neolignans, a specific class of benzofurans, are frequently found in high concentrations in the aerial parts of plants like Mappianthus iodoies, Dorstenia kameruniana, and Aristolochia fordiana. mdpi.com
The isolation process for these compounds typically involves extraction from the plant material using various solvents, followed by chromatographic techniques to separate and purify the individual benzofuran derivatives. Characterization is then carried out using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to determine their precise chemical structures.
Table 1: Examples of Naturally Occurring Benzofurans from Plant Sources
| Compound Name | Plant Source (Family) | Reference(s) |
|---|---|---|
| Artoindonesianin O | Mulberry (Moraceae) | nih.gov |
| Machicendiol | Machilus glaucescens | rsc.orgrsc.org |
| Psoralen | Limes, Lemons, Parsnips | rsc.org |
| Various Benzofurans | Ageratina adenophora (Asteraceae) | rsc.org |
| Various Benzofurans | Zanthoxylum ailanthoidol (Rutaceae) | rsc.org |
| Dihydrobenzofuran neolignans | Mappianthus iodoies | mdpi.com |
| Dihydrobenzofuran neolignans | Dorstenia kameruniana | mdpi.com |
| Dihydrobenzofuran neolignans | Aristolochia fordiana | mdpi.com |
Presence of Benzofuran Scaffolds in Marine, Bacterial, and Fungal Metabolites
Beyond the plant kingdom, the benzofuran scaffold is also a recurring structural motif in metabolites produced by a diverse range of microorganisms, including those from marine environments, bacteria, and fungi. rsc.org
Fungal metabolites are a particularly rich source of benzofuran derivatives. nih.gov For example, the marine-derived fungus Talaromyces amestolkiae has been found to produce novel benzofuran compounds. rsc.org Similarly, two new sulfur-containing benzofurans, talarobenzofurans A and B, along with a new benzofuran, talarobenzofuran C, were isolated from the fungus Talaromyces. researchgate.net Fungal natural products often exhibit complex and unique chemical structures, and the benzofuran ring system is a key component of many of these molecules. nih.gov
Marine organisms and their associated microbes have also proven to be a valuable source of benzofuran-containing natural products. rsc.org The unique and often extreme conditions of marine environments drive the evolution of distinct metabolic pathways, leading to the production of novel secondary metabolites.
Bacterial sources also contribute to the diversity of benzofuran compounds. rsc.org While perhaps less frequently reported than fungal sources, bacteria are capable of synthesizing a wide array of secondary metabolites, including those with a benzofuran core.
The exploration of these microbial sources continues to yield new and structurally diverse benzofuran analogues, highlighting the widespread distribution of this heterocyclic scaffold in nature. researchgate.net
Table 2: Examples of Benzofurans from Microbial Sources
| Compound Name | Source Organism | Type of Organism | Reference(s) |
|---|---|---|---|
| Talarobenzofuran A | Talaromyces sp. | Fungus | researchgate.net |
| Talarobenzofuran B | Talaromyces sp. | Fungus | researchgate.net |
| Talarobenzofuran C | Talaromyces sp. | Fungus | researchgate.net |
| Novel Benzofurans | Talaromyces amestolkiae | Marine-derived Fungus | rsc.org |
Proposed Biosynthetic Pathways of Benzofuran Natural Products
The biosynthesis of benzofuran natural products involves complex enzymatic transformations. While the specific pathways can vary between different organisms and for different benzofuran derivatives, some general principles have been proposed.
One common proposed pathway for the formation of certain fungal benzofurans, such as talabenzofurans, suggests that orsellinic acid serves as a key biogenic precursor. researchgate.net In the case of xanthone-derived fungal natural products, genome sequence analysis of the producing strain has provided insights into their biosynthetic origins, suggesting a pathway from a common intermediate, monodictyphenone. acs.org
The biosynthesis often involves a series of enzymatic reactions, including polyketide synthesis, cyclizations, and oxidative modifications, to construct the final benzofuran scaffold. These pathways highlight nature's efficiency in creating complex molecular architectures from simple building blocks.
Chemoenzymatic Synthesis Approaches Inspired by Natural Biosynthesis
The intricate and efficient biosynthetic pathways found in nature have inspired the development of chemoenzymatic synthesis strategies for producing benzofurans and their analogues. beilstein-journals.orgnih.govmonash.edu This approach combines the selectivity and efficiency of enzymatic reactions with the versatility of chemical synthesis. monash.edu
Chemoenzymatic synthesis can be broadly categorized into several approaches:
Late-stage functionalization: Enzymes are used in the final steps of a synthesis to introduce specific functional groups onto a core scaffold with high regio- and stereoselectivity. beilstein-journals.org
In situ generation of reactive intermediates: Enzymes can be employed to generate highly reactive intermediates that would be difficult to handle using traditional chemical methods. beilstein-journals.org
Regio- and stereoselective cyclizations: Enzymes can catalyze the formation of macrocyclic or fused multicyclic scaffolds, such as the benzofuran ring system, in a single, highly controlled step. beilstein-journals.org
An example of this approach is the chemoenzymatic synthesis of a methoxylated derivative of trans-δ-viniferin, which involves using the enzymatic secretome of Botrytis cinerea. researchgate.net These methods offer a more sustainable and efficient alternative to purely chemical syntheses, often requiring milder reaction conditions and avoiding the need for extensive protecting group manipulations. monash.edu By harnessing the power of biosynthetic enzymes, chemists can access complex natural products and their analogues for further study and potential applications. monash.edu
Advanced Applications of Benzofuran Scaffolds Excluding Clinical Human Trials
Applications in Materials Science and Organic Electronics
The inherent electronic and photophysical properties of the benzofuran (B130515) core make it an attractive building block for the development of novel organic materials. ignited.in These properties can be finely tuned through the introduction of various substituents on the benzofuran ring system, leading to materials with tailored characteristics for specific applications.
While there is no specific research detailing the use of 5,6-Dimethoxy-2-methyl-1-benzofuran as a dye or pigment, the broader class of benzofuran derivatives has been explored for such applications. The extended π-conjugated system of the benzofuran ring can give rise to chromophoric properties, which are responsible for the absorption of light in the visible region of the electromagnetic spectrum. The color of such compounds can be modulated by the introduction of electron-donating or electron-withdrawing groups. For instance, the presence of methoxy (B1213986) groups, such as those in this compound, can act as auxochromes, potentially influencing the color of a hypothetical dye molecule. However, specific data on the tinctorial properties of this compound are not available in the reviewed literature.
Benzofuran derivatives are recognized for their fluorescent properties, which are of interest for applications in sensors, imaging, and organic light-emitting diodes (OLEDs). ignited.in The fluorescence arises from the ability of the molecule to absorb light at a specific wavelength and then emit it at a longer wavelength. The efficiency and wavelength of this emission are highly dependent on the molecular structure.
Research on various functionalized benzofuran derivatives has demonstrated their potential as fluorescent materials. researchgate.net For example, some benzofuran-chalcone derivatives exhibit interesting photophysical and photochemical properties. dergipark.org.tr While the specific fluorescent properties of this compound have not been extensively characterized in the available literature, related compounds have been investigated. For instance, derivatives of 5,6-dimethoxy-benzofuran have been synthesized and their photophysical properties studied in the context of developing new functional materials. nih.gov The investigation of benzofuran quinazoline (B50416) derivatives has revealed long-range emission spectra in the visible region, suggesting their promise for OLED applications. ignited.in
A study on pyreno[2,1-b]furan molecules, which contain a furan (B31954) ring fused to a polycyclic aromatic hydrocarbon, has shown intense green emission with high fluorescence quantum yields. gdut.edu.cn This highlights the potential of fused aromatic systems containing a furan ring in the development of highly fluorescent materials.
The field of organic electronics leverages the semiconducting properties of carbon-based materials to create devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). Benzofuran-containing molecules have emerged as promising candidates for these applications due to their tunable electronic properties and good charge transport characteristics. ignited.in
While direct application of this compound in an optoelectronic device has not been reported, related benzofuran structures have shown significant promise. For instance, iridium(III) complexes containing a 2-methyl-8-(2-pyridine) benzofuran [2,3-B] pyridine (B92270) ligand have been synthesized and successfully used as green phosphorescent emitters in OLEDs, achieving high external quantum efficiencies and brightness. rsc.org The design of these complexes demonstrates how the benzofuran scaffold can be incorporated into highly efficient light-emitting materials.
Furthermore, theoretical and experimental studies on various benzofuran derivatives have explored their HOMO-LUMO energy levels, which are crucial parameters for their application in electronic devices. researchgate.netresearchgate.net The synthesis of functionalized benzofuran derivatives is a key area of research for developing new materials for optoelectronics. researchgate.net
Future Directions and Emerging Research Areas
Development of Highly Efficient and Sustainable Synthetic Methodologies
The synthesis of benzofuran (B130515) derivatives has been a subject of extensive research for over a century, with the first synthesis reported by Perkin in 1870. rsc.org Traditional methods often involve multi-step procedures that may lack efficiency and sustainability. rsc.orgsioc-journal.cn Future research concerning 5,6-Dimethoxy-2-methyl-1-benzofuran will likely prioritize the development of more streamlined and environmentally benign synthetic routes.
Recent advancements in organic synthesis, such as transition metal-catalyzed reactions, C-H activation, and multicomponent reactions, offer promising avenues for the efficient construction of complex benzofuran structures. numberanalytics.com For instance, palladium-catalyzed cross-coupling reactions and cyclization of appropriately substituted precursors are powerful tools for creating substituted benzofurans. numberanalytics.com A 2024 study highlighted a novel method for synthesizing highly substituted benzofurans through substituent migration, a technique that could be adapted for more efficient production of this compound and its derivatives from readily available starting materials. tus.ac.jp The focus will be on improving yields, reducing waste, and utilizing greener solvents and catalysts, aligning with the broader goals of sustainable chemistry.
| Synthetic Strategy | Potential Application for this compound |
| Transition Metal-Catalyzed Reactions | Efficient formation of the benzofuran core and introduction of substituents. numberanalytics.com |
| C-H Activation Reactions | Direct functionalization of the benzofuran ring, allowing for late-stage modifications. numberanalytics.com |
| Multicomponent Reactions | One-pot synthesis to increase efficiency and reduce waste. numberanalytics.com |
| Substituent Migration | Novel rearrangement strategies to create complex substitution patterns. tus.ac.jp |
Exploration of Novel Biological Targets and Mechanistic Pathways
Benzofuran scaffolds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. frontiersin.orgrsc.orgbohrium.com Derivatives of 5,6-dimethoxy-1-benzofuran have shown particular promise. For example, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone has been identified as a promising anticancer agent that induces apoptosis in leukemia cells. nih.govmdpi.com Another study highlighted that derivatives of 5,6-dimethoxybenzofuran-3-one act as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in neurodegenerative diseases like Alzheimer's. nih.gov
Future research on this compound will likely delve deeper into its specific biological effects. This will involve screening the compound against a wider array of biological targets to uncover new therapeutic potentials. Mechanistic studies will be crucial to understand how it interacts with cellular components. For instance, identifying the specific enzymes or receptors that this compound binds to could reveal novel pathways for drug development. Research into its potential as an enzyme inhibitor, for targets such as tyrosinase or farnesyl transferase, could also be a fruitful area of investigation. rsc.orgnih.gov
Synergistic Integration of Computational and Experimental Approaches
The integration of computational chemistry with experimental research offers a powerful strategy for accelerating the discovery and development of new bioactive compounds. Molecular docking studies, for instance, can predict the binding affinity of a ligand to a protein target, helping to prioritize compounds for synthesis and biological testing. nih.gov
In the context of this compound, computational approaches can be employed to:
Predict Biological Activity: Virtually screen the compound against libraries of known biological targets to identify potential new applications.
Optimize Structure: Model modifications to the this compound scaffold to enhance its binding affinity and selectivity for a particular target.
Elucidate Mechanisms of Action: Simulate the interaction between the compound and its biological target at the atomic level to understand the key molecular interactions driving its activity.
Recent studies on other benzofuran derivatives have successfully used molecular docking to understand their herbicidal activity and potential as enzyme inhibitors, demonstrating the utility of this approach. nih.gov A similar strategy for this compound could guide the rational design of more potent and selective analogs.
Design of Next-Generation Benzofuran Scaffolds for Specific Academic Research Needs
The benzofuran nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. frontiersin.orgnih.gov Building upon the this compound scaffold, researchers can design and synthesize next-generation compounds tailored for specific academic research purposes. This involves the strategic modification of the core structure to probe biological systems or to develop tools for chemical biology.
For example, by introducing specific functional groups, derivatives of this compound could be developed as:
Fluorescent Probes: For imaging and tracking biological processes within cells.
Photoaffinity Labels: To identify the specific protein targets of the compound.
Chemical Probes: To selectively inhibit or activate a particular enzyme or receptor, allowing for the study of its function in a biological pathway.
The development of chemical libraries based on the benzofuran scaffold is a promising strategy for exploring the neuroprotective chemical space and discovering new multi-target agents for diseases like Alzheimer's. frontiersin.orgnih.gov
| Research Tool | Potential Application of a this compound Derivative |
| Fluorescent Probe | Visualization of cellular structures or processes. |
| Photoaffinity Label | Covalent labeling and identification of protein targets. |
| Chemical Probe | Selective modulation of a biological target for functional studies. |
Expansion of Benzofuran Applications in Niche Scientific Disciplines
While much of the focus on benzofurans has been in medicinal chemistry, their unique chemical and physical properties make them attractive for a range of other scientific disciplines. numberanalytics.comnumberanalytics.com Future research could explore the potential of this compound and its derivatives in areas such as:
Materials Science: Benzofuran-based materials are being investigated for use in flexible electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com The specific electronic properties conferred by the dimethoxy and methyl substitutions on the benzofuran core could be harnessed for these applications.
Agrochemicals: Benzofuran derivatives have been explored for their herbicidal and fungicidal properties. rsc.orgnih.gov Further screening of this compound could reveal its potential as a lead compound for the development of new crop protection agents.
Catalysis: Benzofuran-based compounds are being investigated as catalysts for various chemical reactions. numberanalytics.com The electron-rich nature of the this compound ring system could make it a useful ligand for transition metal catalysts.
Energy Storage: Researchers are exploring benzofuran derivatives as potential materials for batteries and supercapacitors. numberanalytics.com
The expansion of research into these niche areas will require interdisciplinary collaborations between chemists, materials scientists, and physicists to fully realize the potential of the this compound scaffold. numberanalytics.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
